7-苄基-O-艾ску林

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

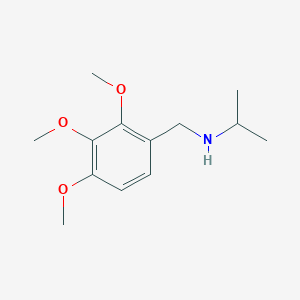

7-Benzyl-O-esculetin is a derivative of esculetin, which is also known as 6,7-dihydroxycoumarin. Esculetin is a coumarin compound, a class of benzopyrone that is abundant in various plants such as Sonchus grandifolius and Aesculus turbinata. Esculetin and its derivatives, including 7-Benzyl-O-esculetin, have been studied for their chemical properties, synthesis methods, and biological activities. The interest in esculetin derivatives stems from their pharmacological potential and their role in various biological activities, highlighting the importance of their detailed chemical and physical characterization (Garg, Gupta, Sahu, & Liu, 2022).

Synthesis Analysis

The synthesis of 7-Benzyl-O-esculetin and similar compounds often involves complex organic reactions. For instance, the total synthesis of derivatives like 7-des-O-pivaloyl-7-O-benzylbryostatin 10 has been described, demonstrating the intricate steps required to synthesize complex molecules. Such syntheses involve reactions that provide an efficient and stereoselective assembly of advanced intermediates, showcasing the synthetic chemistry techniques utilized in the creation of esculetin derivatives (Green, Hardy, Lee, & Thomas, 2017).

Molecular Structure Analysis

The molecular structure of esculetin derivatives, including 7-Benzyl-O-esculetin, is crucial for understanding their chemical behavior and biological activity. X-ray diffraction techniques and spectral analyses have been employed to elucidate the crystal and molecular structures of esculetin glucosides, providing insights into the conjugation and stability of these compounds. Such studies reveal how substitutions at different positions affect the molecule's overall stability and reactivity (Ueno, Shiraki, Satô, & Saitǒ, 1985).

Chemical Reactions and Properties

Esculetin and its derivatives undergo various chemical reactions, highlighting their reactive nature and potential for further chemical modification. For example, the visible light-mediated oxidation of benzylic sp3 C–H bonds demonstrates the reactivity of benzylic ethers in esculetin derivatives, leading to the formation of benzoate esters. This reactivity underlines the potential for chemical modifications that could enhance their biological activities or alter their physical properties (Finney, Mitchell, & Moody, 2018).

科学研究应用

药理活性和合成

艾ску林(6,7-二羟基香豆素)是中药材白鲜皮中的主要活性成分。它的衍生物 7-苄基-O-艾ску林因艾ску林的生物活性而备受关注。该化合物一直是分子机制研究和临床应用的重点,因其潜在的治疗用途而备受关注 (梁等人, 2017)。

对代谢稳定性的影响

7-苄基-O-艾ску林作为艾ску林的衍生物,可以解决限制其临床应用的儿茶酚代谢稳定性差的问题。对艾ску林及其衍生物的研究揭示了结构-葡萄糖醛酸化关系的见解,表明了改善代谢稳定性的潜力 (夏等人, 2015)。

免疫调节作用

艾ску林已证实具有免疫调节作用,这可能与 7-苄基-O-艾ску林有关。它在体外和体内影响巨噬细胞和淋巴细胞的能力提示了其在免疫调节中的潜在应用,并且可能用于解决自身免疫性疾病或增强免疫反应 (梁等人, 2005)。

抗氧化和保护作用

艾ску林的抗氧化特性可能会扩展到其衍生物,已显示出对人细胞中氧化应激的保护作用。这表明在以氧化应激为特征的疾病或在保护细胞免受环境或化学诱导的损伤方面具有潜在的治疗应用 (苏布拉马尼亚姆和埃利斯, 2011)。

在癌症治疗中的作用

研究表明,艾ску林衍生物(如 7-苄基-O-艾ску林)在癌症治疗中可能具有重要作用。该化合物已显示出对癌细胞中细胞周期进程和生长抑制的作用,表明其作为抗癌剂的潜力 (莱西和奥肯尼迪, 2004)。

在非传染性疾病中的作用

艾ску林在解决糖尿病、心血管疾病和神经系统疾病等非传染性疾病 (NCD) 中的潜力可能与其衍生物有关。该分子的抗氧化、抗增殖和细胞保护特性可能有助于开发新的 NCD 治疗方法 (卡达科尔等人, 2016)。

安全和危害

The safety and hazards associated with 7-Benzyl-O-esculetin are not explicitly mentioned in the search results. It is always recommended to handle chemical compounds with appropriate safety measures.

未来方向

Esculetin and its derivatives, including 7-Benzyl-O-esculetin, have shown promising pharmacological effects, which makes them attractive for further research. Future clinical applications of esculetin and its synthetic derivatives may be developed based on well-understood pharmacological mechanisms both in vivo and in vitro237.

属性

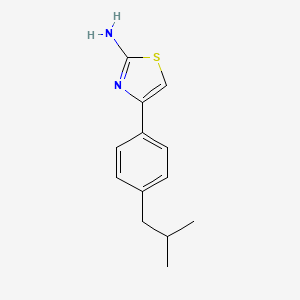

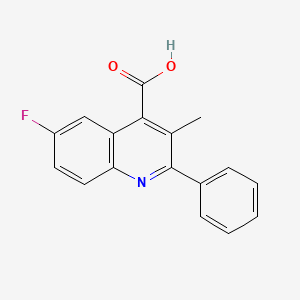

IUPAC Name |

6-hydroxy-7-phenylmethoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-13-8-12-6-7-16(18)20-14(12)9-15(13)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMATZIOKUNXOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C3C=CC(=O)OC3=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzyl-O-esculetin | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)

![2-(3-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B1270589.png)

![1-[2-(2-bromophenoxy)ethyl]-1H-imidazole](/img/structure/B1270590.png)